Iridium tetrachloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, alcohol, and dilute hydrochloric acid.insoluble in water, acids, alkalies. /iridium trichloride alpha-form/. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetrachloroiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALMYRPSSNRCFD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

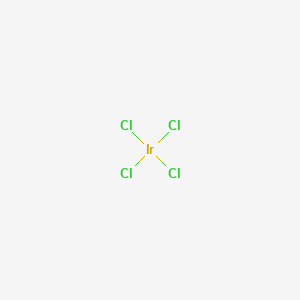

Cl[Ir](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrCl4, Cl4Ir | |

| Record name | Iridium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893602 | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; Soluble in water; [Hawley] | |

| Record name | Iridium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brownish-black mass | |

CAS No. |

10025-97-5 | |

| Record name | Iridium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium chloride (IrCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCG7KVC21I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRIDIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Iridium Tetrachloride: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and key properties of iridium tetrachloride. The information is intended to support research and development activities where this compound is of interest.

Chemical Formula and Nomenclature

This compound is an inorganic compound with the empirical chemical formula IrCl₄ .[1] It is also referred to as iridium(IV) chloride. The compound can exist in both an anhydrous form and as a hydrate, denoted as IrCl₄·xH₂O , where the number of water molecules can vary.[2][3]

Chemical Structure and Bonding

The precise molecular structure of solid this compound has been challenging to fully elucidate, primarily because it often exists as a dark brown or black amorphous solid .[1][2] This lack of long-range crystalline order makes techniques like single-crystal X-ray diffraction difficult to apply.

However, based on the known coordination chemistry of iridium in its +4 oxidation state, a polymeric structure is the most probable arrangement for anhydrous this compound. In this configuration, iridium atoms are expected to be six-coordinate, achieving an octahedral geometry through the formation of bridging chloride ligands. This creates a network of interconnected [IrCl₆] octahedra.

In its hydrated form and in solution, this compound is believed to exist as complex aquachloro species. The prevalence of the hexachloroiridate(IV) anion, [IrCl₆]²⁻ , in many well-defined crystalline salts further supports the preference of iridium(IV) for an octahedral coordination environment.

Quantitative Data

The following table summarizes key quantitative data for this compound. Due to its amorphous nature, detailed crystallographic data such as precise bond lengths and angles for the pure solid are not available.

| Property | Value | Citation(s) |

| Chemical Formula | IrCl₄ | [1] |

| Molar Mass (anhydrous) | 334.03 g/mol | [4] |

| Appearance | Dark brown to black amorphous or crystalline solid | [2][3] |

| Solubility | Soluble in water and dilute hydrochloric acid | [4] |

| Oxidation State of Ir | +4 |

Experimental Protocols

Synthesis of this compound

Several methods have been described for the synthesis of this compound. The choice of method may depend on the desired form (anhydrous vs. hydrated) and purity.

Method 1: Direct Chlorination of Iridium Metal

This method is suitable for producing anhydrous this compound.

-

Materials: Fine iridium metal powder, dry chlorine gas.

-

Apparatus: A tube furnace capable of reaching at least 650 °C, a quartz or porcelain combustion tube, and a system for handling chlorine gas safely.

-

Procedure:

-

Place the iridium powder in a combustion boat within the reaction tube.

-

Heat the furnace to approximately 650 °C.

-

Pass a slow stream of dry chlorine gas over the heated iridium powder.

-

The reaction produces iridium trichloride (B1173362) initially, which is then further chlorinated to this compound at higher temperatures or with prolonged reaction times.

-

After the reaction is complete, cool the system under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the product.

-

Method 2: From Ammonium (B1175870) Hexachloroiridate(IV)

This method can be used to prepare this compound from a common iridium salt.

-

Materials: Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆]), chlorine gas or aqua regia.

-

Procedure:

-

Heating ammonium hexachloroiridate(IV) in a stream of chlorine gas can yield this compound.

-

Alternatively, reacting ammonium hexachloroiridate(IV) with aqua regia (a mixture of nitric acid and hydrochloric acid) will also produce this compound in solution. The solid product can then be obtained by careful evaporation of the solvent.

-

Characterization by Powder X-ray Diffraction (XRD)

Given the amorphous nature of this compound, powder XRD is a suitable technique for confirming its non-crystalline state and for identifying any crystalline impurities.

-

Instrument: A standard powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

-

Sample Preparation:

-

Finely grind the this compound powder to ensure a random orientation of any microcrystalline domains.

-

Mount the powder on a sample holder.

-

-

Data Collection:

-

Collect the diffraction pattern over a wide 2θ range (e.g., 10-90°).

-

Use appropriate scan speed and step size to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

An amorphous material will typically show one or more broad humps (halos) in the diffraction pattern, rather than sharp Bragg peaks characteristic of a crystalline solid.

-

The absence of sharp peaks confirms the amorphous nature of the sample. Any sharp peaks would indicate the presence of crystalline impurities.

-

Visualizations

Caption: Synthesis pathways for iridium chlorides.

Caption: Octahedral coordination of Iridium(IV).

References

Synthesis of Iridium Chlorides from Ammonium Hexachloroiridate(IV): A Technical Guide

Introduction

Iridium tetrachloride (IrCl₄) is an inorganic compound of iridium and chlorine.[1][2] While it is commercially available, typically as a hydrated, amorphous solid, its synthesis in a pure, anhydrous state is challenging due to its thermal instability.[1][3] The compound often serves as a precursor for various iridium catalysts.[1] A common and important starting material in iridium chemistry is ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆], a dark red solid that is a key intermediate in the extraction of iridium from its ores.[4][5] This technical guide details the synthesis of iridium chlorides, with a focus on the more stable iridium(III) chloride, via the thermal decomposition of ammonium hexachloroiridate(IV), and discusses the challenges associated with isolating pure this compound.

Challenges in the Synthesis of this compound

The direct synthesis of pure, anhydrous this compound is not straightforward. Iridium(IV) chloride is noted to be a somewhat ill-defined compound, and its identity as a distinct, stable substance is questionable under many conditions.[2][4] Thermal decomposition of ammonium hexachloroiridate(IV) is a common approach to synthesize iridium chlorides, but the process is complex and can lead to a mixture of products, including iridium(III) chloride, metallic iridium, and various intermediates, depending on the reaction atmosphere and temperature.[6][7][8]

Synthesis of Iridium(III) Chloride via Thermal Decomposition

A more readily achievable and well-documented synthesis is the preparation of iridium(III) chloride (IrCl₃) from ammonium hexachloroiridate(IV). The general principle involves the thermal decomposition of the ammonium salt, often in a controlled atmosphere to prevent oxidation and to facilitate the removal of ammonia (B1221849) and hydrochloric acid byproducts.

Experimental Protocol

The following protocol is a generalized procedure based on common synthetic routes for iridium chlorides from ammonium hexachloroiridate(IV).

Materials:

-

Ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆]

-

Inert gas (e.g., argon or nitrogen)

-

Chlorine gas (optional, for promoting the formation of iridium(III) chloride)

Apparatus:

-

Tube furnace with temperature controller

-

Quartz or porcelain combustion tube

-

Combustion boat

-

Gas flow meters and controllers

Procedure:

-

Preparation: Place a known quantity of finely ground ammonium hexachloroiridate(IV) into a combustion boat and position it in the center of the combustion tube within the tube furnace.

-

Purging: Purge the system with a dry, inert gas (e.g., argon) for 30 minutes to remove any air and moisture.

-

Heating Program:

-

Begin heating the furnace to 350 °C over a period of 5-6 hours.[9]

-

Gradually increase the temperature to 700 °C.[9] The thermal decomposition of (NH₄)₂[IrCl₆] involves the formation of several intermediates.[6][7][10]

-

To favor the formation of iridium(III) chloride, a stream of chlorine gas can be introduced at elevated temperatures (e.g., 650 °C).[11]

-

-

Decomposition: Hold the temperature at the desired final point until the evolution of white smoke (ammonium chloride) ceases, indicating the completion of the decomposition.[9]

-

Cooling: Cool the furnace to room temperature under a continuous flow of inert gas to prevent oxidation of the product.

-

Product Collection: Carefully remove the combustion boat containing the iridium chloride product.

Data Presentation

The thermal decomposition of ammonium hexachloroiridate(IV) is a complex process with several potential products depending on the reaction conditions. The following table summarizes the expected outcomes under different atmospheres.

| Starting Material | Atmosphere | Temperature (°C) | Primary Product(s) | Reference(s) |

| (NH₄)₂[IrCl₆] | Inert (e.g., N₂, Ar) | 350-700 | Metallic Iridium, Iridium(III) Chloride | [6][7][9] |

| (NH₄)₂[IrCl₆] | Hydrogen | >190 | Metallic Iridium | [4][11] |

| Iridium Metal | Chlorine | 650 | Iridium(III) Chloride | [11] |

Signaling Pathways and Logical Relationships

The thermal decomposition of ammonium hexachloroiridate(IV) proceeds through a series of intermediate steps. While the exact pathway can be complex and dependent on specific conditions, a generalized workflow can be visualized.

Caption: Generalized workflow for the synthesis of iridium chlorides.

The synthesis of this compound from ammonium hexachloroiridate(IV) is complicated by the thermal instability of the target compound. A more practical and reproducible approach yields the more stable iridium(III) chloride. The thermal decomposition of ammonium hexachloroiridate(IV) under a controlled atmosphere, potentially with the introduction of chlorine gas, is a viable method for producing iridium chlorides. Careful control of the reaction temperature and atmosphere is crucial for obtaining the desired product. Further purification of the resulting iridium chloride may be necessary depending on the intended application.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Iridium » this compound [webelements.com]

- 3. This compound | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]

- 5. lookchem.com [lookchem.com]

- 6. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]

- 10. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Oxidation State and Coordination Chemistry of Iridium(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation state and coordination chemistry of iridium(IV) chloride. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the properties, synthesis, and characterization of this important inorganic compound and its derivatives. The content delves into the structural and magnetic properties of iridium(IV) complexes, outlines detailed experimental protocols, and visualizes key chemical and biological processes.

Iridium(IV) Oxidation State and Electronic Configuration

Iridium, a third-row transition metal, can exist in a wide range of oxidation states, from -3 to +9. The +4 oxidation state is one of the most common and stable for iridium. In iridium(IV) chloride, iridium possesses a d⁵ electron configuration. This half-filled t₂g orbital set in an octahedral ligand field is responsible for the characteristic paramagnetic nature of many iridium(IV) complexes.

Coordination Chemistry of Iridium(IV) Chloride

Iridium(IV) chloride typically exists as a hydrated species, IrCl₄·xH₂O, a black crystalline solid.[1] In the solid state and in solution, iridium(IV) often forms the hexachloroiridate(IV) anion, [IrCl₆]²⁻. This complex anion adopts a regular octahedral geometry, as confirmed by high-resolution synchrotron X-ray diffraction studies on compounds like potassium hexachloroiridate(IV) (K₂IrCl₆).[2]

Structural and Magnetic Properties

The coordination environment around the iridium(IV) center significantly influences its physical and chemical properties. The [IrCl₆]²⁻ anion is a well-characterized example, exhibiting a high degree of symmetry.

Table 1: Structural and Magnetic Data for Potassium Hexachloroiridate(IV) (K₂IrCl₆)

| Parameter | Value | Reference |

| Crystal System | Cubic (antifluorite-type) | [2] |

| Space Group | Fm-3m | [2] |

| Ir-Cl Bond Length (at 300 K) | 2.3164(10) Å | [2] |

| Ir-Cl Bond Length (at 20 K) | 2.3224(11) Å | [2] |

| Cl-Ir-Cl Bond Angle | 90° | [2] |

| Magnetic Behavior | Antiferromagnetic | [2][3] |

| Curie-Weiss Temperature (θCW) | ~ -43 K | [2] |

| Effective Magnetic Moment (µeff) | 1.73 µB | [2] |

Experimental Protocols

Synthesis of Potassium Hexachloroiridate(IV) (K₂IrCl₆)

This protocol describes a common method for the preparation of a stable, crystalline iridium(IV) complex from a commercially available iridium source.

Materials:

-

Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O)

-

Potassium chloride (KCl)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of iridium(IV) chloride hydrate in a minimal amount of warm, concentrated hydrochloric acid to ensure the formation of the [IrCl₆]²⁻ species and prevent the formation of aquated or hydroxo complexes.

-

In a separate beaker, dissolve a twofold molar excess of potassium chloride in a small amount of deionized water.

-

Slowly add the potassium chloride solution to the iridium-containing solution while stirring.

-

A yellow to brown precipitate of K₂IrCl₆ will form due to its lower solubility.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with small portions of cold deionized water and then with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

Dry the product in a desiccator over a suitable drying agent.

Synthesis of Iridium Oxide Nanoparticles

Iridium(IV) chloride is a common precursor for the synthesis of iridium oxide (IrO₂) nanoparticles, which have applications in catalysis and electrochemistry.[1]

Workflow for the Synthesis of Iridium Oxide Nanoparticles:

References

A Technical Guide to High-Purity Iridium Tetrachloride for Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of high-purity iridium tetrachloride (IrCl₄), a critical precursor and catalyst in advanced chemical synthesis and materials science. It details commercial sources, key technical data, experimental protocols for handling and use, and its significant applications in research and development.

Introduction to this compound

This compound (CAS No: 10025-97-5) is a dark brown or black, hygroscopic crystalline compound.[1][2] It is a pivotal source of iridium for a multitude of applications, primarily due to its solubility in water, alcohol, and dilute hydrochloric acid, which allows for its integration into various reaction systems.[3][4][5] In research and industry, it is most commonly utilized as a precursor for synthesizing iridium-based catalysts and advanced materials, such as iridium oxides.[1][6][7] Its applications are prominent in fields ranging from organic synthesis and pharmaceuticals to electrochemistry and materials science.[1]

Commercial Suppliers and Specifications

Sourcing high-purity this compound is essential for ensuring reproducibility and success in experimental and developmental work. A variety of chemical suppliers offer this compound in different grades and forms. The following table summarizes the specifications from several commercial vendors to aid in procurement decisions.

| Supplier/Platform | Grade / Purity | Iridium (Ir) Content | Form | CAS Number |

| Thermo Fisher Scientific | 99.95% (metals basis) | ≥56.5% | Glassy amorphous pieces/powder | 10025-97-5 |

| Sigma-Aldrich | Technical Grade | 48-55% | Crystalline | 207399-11-9 (hydrate) |

| American Elements | Up to 99.999% (5N) | Not specified | - | 10025-97-5 |

| Echemi (Uyanchem) | Industrial Grade/99.9% | Not specified | Black powder | 10025-97-5 |

| LookChem (Matrix Scientific) | 95+% | Not specified | - | 10025-97-5 |

| ESPI Metals | Not specified | Not specified | - | 10025-97-5 |

| ATT Advanced Materials | Not specified | 120g/L±5g (in solution) | Brown liquid solution | 10025-97-5 |

Key Applications in Research & Development

High-purity this compound is indispensable in several cutting-edge research areas:

-

Catalysis: It serves as a crucial precursor for developing homogeneous and heterogeneous iridium catalysts.[1][7] These catalysts are highly valued for their efficiency in complex chemical reactions such as the hydrogenation of nitrogen heterocycles, C-H activation in fine chemical synthesis, and the stereoselective reduction of cyclohexanones.[6][7][8]

-

Materials Science: Researchers use IrCl₄ to synthesize novel materials, including iridium oxide (IrO₂) nanoparticles, conductive polymers, and functional nanostructures.[2][6] These materials are integral to the next generation of electronics, sensors, and energy storage devices.[2]

-

Electrochemistry: The compound is used to fabricate advanced electrodes, such as Ir-decorated graphene for vanadium redox flow batteries.[6] It is also a key ingredient in preparing single-atom catalysts for the oxygen evolution reaction (OER), a critical process in water electrolysis for clean hydrogen production.[6][7]

-

Plating and Coatings: In surface treatment applications, this compound is used in plating solutions to create coatings with exceptional corrosion resistance and wear durability.[2][5]

Experimental Protocols and Safety

Proper handling and safety procedures are paramount when working with this compound. It is hygroscopic, an irritant, and harmful if swallowed.[5][9]

-

Engineering Controls: Handle the compound within a controlled, enclosed environment such as a glovebox or a fume hood with adequate ventilation to avoid the formation and inhalation of dust.[10][11]

-

Personal Protective Equipment (PPE): Wear impermeable gloves, safety glasses with side-shields conforming to EN166 standards, and protective work clothing.[10][11] For operations that may generate dust, use a NIOSH-approved N95-type dust mask.[12]

-

Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon) to protect from moisture and air.[9][10][13] It is sensitive to air, light, moisture, and heat.[13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, alkalis, cyanides, metal powders, and organic solvents.[9][10]

-

Work inside a fume hood or glovebox.

-

Weigh the desired amount of this compound in a clean, dry glass container.

-

Slowly add the desired solvent (e.g., deionized water, ethanol, or dilute hydrochloric acid) to the solid while stirring gently. This compound is soluble in these solvents.[5]

-

Continue stirring until the solid is completely dissolved. The resulting solution is typically brown.[4]

-

Store the prepared solution in a tightly sealed container, protected from light.

This compound waste is classified as hazardous.[9] It must be disposed of in accordance with local, national, and European regulations.[9][13]

-

Do not allow the material to enter drains or sewer systems.[10][13]

-

Collect unused material and residues in their original, properly labeled containers.[13]

-

Engage a licensed professional waste disposal service to handle the disposal of the material, often through dissolution in a combustible solvent followed by incineration in a chemical scrubber.[11]

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows associated with the use of high-purity this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Solution Wholesale [attelements.com]

- 5. This compound | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 7. uivma.com [uivma.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Iridium Chloride - ESPI Metals [espimetals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Iridium(IV) chloride technical grade 207399-11-9 [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Iridium Tetrachloride (CAS No. 10025-97-5): Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium tetrachloride (CAS No. 10025-97-5), an inorganic compound with the chemical formula IrCl₄, is a significant material in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its burgeoning role in biomedical research, particularly in the development of novel anticancer therapeutics. The document summarizes quantitative data in structured tables and includes detailed methodologies for key experiments. Furthermore, it visualizes complex biological pathways and experimental workflows using the DOT language for clear and concise understanding.

Core Properties of this compound

This compound typically appears as a dark brown or black, hygroscopic solid. It is known for its high stability and resistance to oxidation. The compound is soluble in polar solvents such as water and alcohols, and less so in non-polar solvents.[1] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 10025-97-5 | [1] |

| Molecular Formula | Cl₄Ir | [1] |

| Molecular Weight | 334.02 g/mol | [2] |

| Appearance | Dark brown to black solid | [1][3] |

| Solubility | Soluble in water, alcohol, and dilute hydrochloric acid. | [4][5] |

| Melting Point | Decomposes on heating | [6] |

| Stability | Hygroscopic, stable under normal conditions. | [4][7] |

Synthesis and Manufacturing

While detailed laboratory-scale synthesis protocols for this compound are not abundantly available in open literature, the general manufacturing processes involve the high-temperature chlorination of iridium metal powder.

General Manufacturing Information

Industrially important iridium(IV) chloride salts include hexachloroiridic(IV) acid (H₂[IrCl₆]) and ammonium (B1175870) hexachloroiridate(IV) ((NH₄)₂[IrCl₆]). The latter is crucial in the separation of platinum group metals. A common method for producing iridium metal powder, a precursor for this compound, is the reduction of ammonium hexachloroiridate(IV) in a hydrogen atmosphere at 800 °C.[8]

Electrochemical Synthesis of Iridium Trichloride (B1173362) Hydrate (B1144303) (a related compound)

A patented method for producing iridium trichloride hydrate involves the direct dissolution of iridium powder in hydrochloric acid within a U-shaped electrolytic cell by applying an alternating current. The resulting chloroiridic acid solution is then concentrated and crystallized.[9]

Caption: Workflow for the synthesis of iridium oxide nanoparticles.

Role in Drug Development and Cancer Research

Recent research has highlighted the potential of iridium-based complexes, often synthesized from iridium chlorides, as potent anticancer agents. [10][11]These complexes exhibit several advantages over traditional platinum-based drugs, including activity against resistant cancer cell lines and potentially lower systemic toxicity. [10]

Mechanism of Action in Cancer Cells

Iridium complexes have been shown to induce cancer cell death through various mechanisms, most notably by triggering apoptosis. A common pathway involves the generation of reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction. [12] Mitochondrial Apoptosis Pathway Induced by Iridium Complexes:

Iridium complexes can be taken up by cancer cells and localize in the mitochondria. [6]Upon activation, for instance by light in photodynamic therapy (PDT), these complexes can generate ROS. [1][4]The increased ROS levels disrupt the mitochondrial membrane potential and lead to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death. The process is also regulated by the Bcl-2 family of proteins, where iridium complexes can inhibit anti-apoptotic members like Bcl-2. [6] Signaling Pathway: Iridium Complex-Induced Mitochondrial Apoptosis

Caption: Mitochondrial apoptosis pathway induced by iridium complexes.

Iridium Complexes in Photodynamic Therapy (PDT)

Iridium complexes are particularly promising as photosensitizers in PDT. [1]They can be activated by light of specific wavelengths to produce cytotoxic ROS in a targeted manner, minimizing damage to healthy tissues. [1]

Safety and Handling

This compound is harmful if swallowed and can cause skin and eye irritation. [6][7]It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [7][13]As it is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere. [7] First Aid Measures:

-

Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting. [6]* Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention. [6]* Skin Contact: Wash off immediately with plenty of water. [7]* Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and get medical attention. [7]

Conclusion

This compound is a compound with significant utility in both chemical synthesis and the burgeoning field of medicinal chemistry. Its role as a catalyst and a precursor for advanced materials, including catalytically active nanoparticles, is well-established. For researchers in drug development, iridium-based complexes derived from this compound offer a promising avenue for the design of novel anticancer therapeutics with unique mechanisms of action. Further research into the synthesis of novel iridium complexes and a deeper understanding of their interactions with biological systems will undoubtedly unlock new therapeutic possibilities.

References

- 1. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mystery of BCL2 family: Bcl-2 proteins and apoptosis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Light activation of iridium(III) complexes driving ROS production and DNA damage enhances anticancer activity in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]

- 10. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

The Core Characteristics of Iridium(IV) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of iridium(IV) chloride, a versatile compound at the forefront of catalysis and materials science. This document consolidates essential data on its physical and chemical properties, outlines key experimental protocols, and illustrates important chemical transformations, serving as a vital resource for professionals in research and development.

Core Properties of Iridium(IV) Chloride

Iridium(IV) chloride, most commonly available as a hydrated salt (IrCl₄·xH₂O), is a dark brown or black crystalline solid.[1][2] It is a pivotal precursor for the synthesis of a wide array of iridium-based catalysts and advanced materials.[2][3] The anhydrous form is less common and is typically prepared through direct chlorination of iridium metal at elevated temperatures.

Quantitative Data Summary

The following table summarizes the key quantitative data for iridium(IV) chloride.

| Property | Value | Citations |

| Chemical Formula | IrCl₄ (anhydrous) / IrCl₄·xH₂O (hydrated) | [4] |

| Molecular Weight | 334.03 g/mol (anhydrous basis) | [3][5] |

| CAS Number | 10025-97-5 (hydrated), 207399-11-9 (hydrated) | [4] |

| Appearance | Black or dark brown crystalline solid | [1][5] |

| Melting Point | >350 °C (decomposes) | [3][6] |

| Density | 5.3 g/cm³ | [5] |

| Solubility | Very soluble in water | [5] |

Spectroscopic and Structural Characteristics

Spectroscopic Analysis:

-

Raman Spectroscopy: The Raman spectrum of iridium(IV) chloride shows characteristic peaks at approximately 81, 177, 306, 333, and 607 cm⁻¹.[1] These peaks are indicative of the vibrational modes within the iridium-chloride framework.

Structural Information:

Reactivity and Stability

Iridium(IV) chloride is a key starting material in iridium chemistry due to its reactivity, particularly its propensity to undergo reduction to the more stable iridium(III) oxidation state.

-

Reduction: The hexachloroiridate(IV) anion, [IrCl₆]²⁻, which is closely related to iridium(IV) chloride, can be readily reduced to the hexachloroiridate(III) anion, [IrCl₆]³⁻.[8] This reduction can be effected by various reagents and even by certain organic solvents.[8]

-

Precursor to Catalysts: Iridium(IV) chloride hydrate (B1144303) is a widely used precursor for the synthesis of various catalysts.[2] For instance, it is employed in the preparation of iridium oxide nanoparticles, which are effective catalysts for the hydrogenation of nitrogen heterocycles.[2] It also serves as a starting material for single-atom iridium catalysts used in the oxygen evolution reaction.[2]

-

Thermal Decomposition: Upon heating, iridium(IV) chloride decomposes. When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[9] Iridium(III) chloride, a related compound, is known to oxidize to iridium(IV) oxide at 763 °C, which then decomposes to iridium metal at 1070 °C.[10]

Experimental Protocols

Synthesis of Anhydrous Iridium(III) Chloride from Iridium Metal

While a direct synthesis for iridium(IV) chloride is less common in laboratory settings, the synthesis of the related and often-used iridium(III) chloride from iridium metal is well-established. This process involves the direct chlorination of iridium metal at high temperatures.

Methodology:

-

Place iridium metal powder in a quartz tube furnace.

-

Heat the furnace to 650 °C.

-

Pass a stream of dry chlorine gas over the heated iridium metal.

-

The reaction produces anhydrous iridium(III) chloride as a red solid.[10]

Preparation of Hydrated Iridium Trichloride

Hydrated iridium(III) chloride, a common starting material, can be prepared from hydrated iridium(III) oxide.

Methodology:

-

Suspend hydrated iridium(III) oxide in hydrochloric acid.

-

Heat the mixture to facilitate the reaction.

-

The hydrated iridium(III) oxide dissolves to form a solution of hydrated iridium(III) chloride.[10]

-

The hydrated salt can be isolated by careful evaporation of the solvent.

Applications in Catalysis and Materials Science

Iridium(IV) chloride is a cornerstone in the development of advanced catalytic systems and functional materials.

-

Homogeneous Catalysis: It serves as a precursor for homogeneous catalysts used in various organic transformations.[3]

-

Heterogeneous Catalysis: It is instrumental in preparing supported iridium catalysts and iridium nanoparticles for a range of applications, including hydrogenation and electrochemical reactions.[2]

-

Materials Synthesis: Iridium(IV) chloride is used in the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries and in the synthesis of iridium oxide nanoparticles.[2]

Safety and Handling

Iridium(IV) chloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS and follow established laboratory safety protocols when working with iridium(IV) chloride.

References

- 1. SYNTHESIS AND CHARACTERIZATION OF IRIDIUM-DOPED MULTI-WALLED CARBON NANOTUBES [lmaleidykla.lt]

- 2. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 3. Iridium(IV) chloride 99.9+ trace metals 207399-11-9 [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. Iridium (IV) Chloride, Ir 57% - ProChem, Inc. [prochemonline.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium tetrachloride | Cl4Ir | CID 24815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 11. Iridium (IV) Chloride, Ir 57% | Iridium(IV) Chloride Hydrate | IrCl4 · XH2O - Ereztech [ereztech.com]

A Technical Guide to the Discovery and History of Iridium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of iridium and its compounds. From its initial isolation in the early 19th century to the synthesis of groundbreaking organometallic complexes, this document details the key scientific milestones. It includes summaries of quantitative data, detailed historical experimental protocols, and visualizations of pivotal chemical processes to serve as a comprehensive resource for researchers in chemistry and drug development.

The Dawn of a New Element: The Discovery of Iridium

The journey of iridium began in 1803 with the English chemist Smithson Tennant.[1] While investigating the black, insoluble residue of platinum ore that remained after dissolution in aqua regia (a mixture of nitric and hydrochloric acids), Tennant suspected the presence of a new element.[1] At the time, this residue was commonly dismissed as graphite. Through a meticulous series of experiments involving alternating treatments with acids and alkalis, Tennant successfully isolated two new elements: iridium and osmium.[1] He named the first "iridium" from the Greek word "iris," meaning rainbow, a nod to the vibrant and varied colors of its salts in solution.[1][2] This discovery was formally announced to the Royal Society in 1804.

Early Challenges and Milestones

The initial years of iridium research were marked by the significant challenge of working with the element due to its extremely high melting point and hardness. It wasn't until 1813 that a group of chemists, including Humphry Davy, first melted iridium using a powerful battery array.[1]

Early Iridium Compounds: Chlorides and Oxides

The first forays into the chemistry of iridium compounds were intrinsically linked to the processes of its extraction and purification. The striking colors of its salts, which gave the element its name, were primarily due to the formation of various chloride complexes in solution.

Iridium Chlorides

Following Tennant's discovery, notable chemists of the era, including Jöns Jacob Berzelius and Louis Nicolas Vauquelin, began to investigate the properties of iridium and its compounds. One of the earliest documented methods for iridium extraction, which involved the formation of its chloride complexes, was published by Friedrich Wöhler in 1833.[2] The deliberate synthesis and characterization of specific iridium chlorides, such as iridium(III) chloride (IrCl₃) and iridium(IV) chloride (IrCl₄), evolved throughout the 19th century.[2]

This protocol, based on Wöhler's early 19th-century work, outlines a foundational method for the extraction of iridium, which involves the formation of iridium chloride complexes.[2]

Objective: To separate iridium from the insoluble residue of platinum ore.

Materials:

-

Insoluble residue from platinum ore digestion

-

Sodium chloride (NaCl)

-

Chlorine gas (Cl₂)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Fusion: The insoluble platinum ore residue was mixed with sodium chloride.

-

Chlorination: The mixture was heated to a high temperature in a stream of chlorine gas. This process converted the iridium metal into sodium hexachloroiridate(IV) (Na₂[IrCl₆]), a water-soluble salt.

-

Dissolution: The resulting fused mass was cooled and then dissolved in water.

-

Acidification: The aqueous solution was then acidified with hydrochloric acid, leading to the formation of various chloro-iridium complexes.

-

Precipitation and Separation: Through controlled adjustments of pH and the addition of other reagents, iridium could be selectively precipitated, separating it from osmium and other platinum group metals.

Caption: Wöhler's 19th-century iridium extraction workflow.

Iridium Oxides

Iridium(IV) oxide (IrO₂), a blue-black solid, is the most well-characterized oxide of iridium. Early synthetic methods involved the direct oxidation of iridium powder at high temperatures.

This protocol is based on early 20th-century methods for the synthesis of iridium dioxide.

Objective: To synthesize iridium(IV) oxide from iridium metal.

Materials:

-

Fine iridium powder ("iridium black")

-

Oxygen gas (O₂) or air

-

Combustion tube

-

Furnace

Procedure:

-

Preparation: A sample of finely divided iridium powder was placed in a combustion tube.

-

Oxidation: The tube was heated to approximately 600-700 °C in a steady stream of oxygen or air.

-

Reaction: The iridium metal was oxidized to form iridium(IV) oxide.

-

Cooling and Collection: The apparatus was cooled, and the resulting blue-black powder of IrO₂ was collected.

The Organometallic Revolution: Vaska's Complex and Crabtree's Catalyst

The mid-20th century witnessed a surge in organometallic chemistry, and iridium complexes played a pivotal role in this revolution. The discovery of Vaska's complex and Crabtree's catalyst, in particular, opened up new frontiers in catalysis and the understanding of chemical bonding and reactivity.

Vaska's Complex

In 1961, Lauri Vaska and J. W. DiLuzio reported the synthesis of trans-chlorocarbonylbis(triphenylphosphine)iridium(I), now famously known as Vaska's complex. This square planar, 16-electron complex was remarkable for its ability to undergo oxidative addition with a variety of small molecules, such as H₂, O₂, and alkyl halides. This reactivity provided a foundational understanding of the elementary steps in many catalytic processes.

The following protocol is adapted from the original 1961 publication by Vaska and DiLuzio.

Objective: To synthesize trans-chlorocarbonylbis(triphenylphosphine)iridium(I).

Materials:

-

Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dimethylformamide (DMF) as a solvent and carbonyl source

-

Aniline (as a reaction accelerator, optional)

-

Nitrogen gas (N₂) atmosphere

Procedure:

-

Reaction Setup: A solution of iridium(III) chloride hydrate and an excess of triphenylphosphine in dimethylformamide was prepared in a flask under a nitrogen atmosphere.

-

Heating: The mixture was heated to reflux. During this process, the triphenylphosphine acts as both a ligand and a reducing agent, and the DMF decomposes to provide the carbonyl ligand.

-

Crystallization: Upon cooling, the bright yellow, crystalline Vaska's complex precipitated from the solution.

-

Isolation and Purification: The product was isolated by filtration, washed, and dried.

Caption: Oxidative addition of H₂ to Vaska's complex.

Crabtree's Catalyst

In 1977, Robert H. Crabtree and his colleagues developed a highly active iridium-based catalyst for hydrogenation reactions.[2] Now known as Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆ (where COD = 1,5-cyclooctadiene, PCy₃ = tricyclohexylphosphine (B42057), and py = pyridine) proved to be particularly effective for the hydrogenation of sterically hindered and tri- and tetrasubstituted alkenes, substrates that were challenging for existing catalysts like Wilkinson's catalyst.

The following is a generalized protocol based on the work of Crabtree and his coworkers.

Objective: To synthesize [Ir(COD)(PCy₃)(py)]PF₆.

Materials:

-

Cyclooctadiene iridium(I) chloride dimer, [(COD)IrCl]₂

-

Tricyclohexylphosphine (PCy₃)

-

Pyridine (B92270) (py)

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

-

Acetone or a similar solvent

Procedure:

-

Ligand Exchange: The cyclooctadiene iridium(I) chloride dimer was reacted with tricyclohexylphosphine and pyridine in a suitable solvent like acetone.

-

Anion Metathesis: Ammonium hexafluorophosphate was then added to the reaction mixture. This resulted in the precipitation of the desired product with the hexafluorophosphate counteranion.

-

Isolation: The resulting orange, air-stable solid was isolated by filtration, washed, and dried.

Caption: Hydrogenation cycle of Crabtree's catalyst.

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and properties of iridium and its seminal compounds.

| Property | Value |

| Iridium | |

| Year of Discovery | 1803 |

| Discoverer | Smithson Tennant |

| Atomic Number | 77 |

| Atomic Weight | 192.22 |

| Melting Point | 2446 °C |

| Boiling Point | 4428 °C |

| Density | 22.56 g/cm³ |

| Vaska's Complex | |

| Year of Discovery | 1961 |

| Discoverers | Lauri Vaska, J. W. DiLuzio |

| Formula | trans-[IrCl(CO)(PPh₃)₂] |

| Appearance | Bright yellow crystalline solid |

| Key IR peak (νCO) | ~1967 cm⁻¹ |

| Crabtree's Catalyst | |

| Year of Discovery | 1977 |

| Discoverers | Robert H. Crabtree, et al. |

| Formula | [Ir(COD)(PCy₃)(py)]PF₆ |

| Appearance | Orange solid |

| Key Application | Hydrogenation of hindered alkenes |

| Compound | Formula | Oxidation State of Ir | Color | Key Historical Significance |

| Iridium(III) Chloride Hydrate | IrCl₃·xH₂O | +3 | Dark Green | Common starting material in iridium chemistry. |

| Iridium(IV) Chloride | IrCl₄ | +4 | Brownish-black | Formed in early extraction processes. |

| Iridium(IV) Oxide | IrO₂ | +4 | Blue-black | The most stable oxide of iridium. |

| Vaska's Complex | trans-[IrCl(CO)(PPh₃)₂] | +1 | Yellow | Pioneering example of oxidative addition. |

| Crabtree's Catalyst | [Ir(COD)(PCy₃)(py)]PF₆ | +1 | Orange | Highly active catalyst for hydrogenation. |

References

Methodological & Application

Iridium Tetrachloride: A Versatile Precursor for Advanced Catalysis

Iridium tetrachloride (IrCl₄), often in its hydrated form, stands as a pivotal precursor in the synthesis of a diverse array of highly efficient iridium-based catalysts.[1][2] Its utility spans a wide spectrum of chemical transformations crucial for academic research, industrial processes, and the development of novel pharmaceuticals.[2][3] This inorganic compound serves as a foundational building block for generating catalysts capable of facilitating complex organic reactions, including asymmetric hydrogenation, C-H activation, and cross-coupling reactions.[4][5][6] The significance of iridium catalysts derived from this compound lies in their exceptional stability, selectivity, and efficiency, often under demanding reaction conditions.[5]

Application in Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a cornerstone for the stereoselective synthesis of chiral molecules, particularly chiral amines, which are vital components in many pharmaceutical compounds.[3][4] Catalysts generated in situ from this compound or its derivatives, in combination with chiral ligands, demonstrate remarkable enantioselectivity in the reduction of imines and other prochiral substrates.[4]

Quantitative Data for Asymmetric Hydrogenation of a Dialkyl Imine

| Entry | Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| 1 | Dialkyl Imine | H₂IrCl₆·xH₂O / Chiral Phosphine-Amine-Phosphine Ligand | n-Propanol | High | High | [4] |

Experimental Protocol: Asymmetric Hydrogenation of a Dialkyl Imine

This protocol is adapted from procedures for the asymmetric hydrogenation of dialkyl imines using an iridium catalyst precursor.[4]

1. Catalyst Pre-formation:

-

Under an inert atmosphere (e.g., in a glovebox), add tetrachloroiridium hydrate (B1144303) dihydrochloride (B599025) (0.0015 mmol) and the chiral phosphine-amine-phosphine ligand (0.0015 mmol) to a dry Schlenk flask.

-

Add anhydrous n-propanol (1 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the active catalyst complex.

2. Reaction Setup:

-

In a separate vial, dissolve the dialkyl imine substrate (0.3 mmol) and Mg(OTf)₂ (0.015 mmol) in anhydrous n-propanol (2 mL).

-

Transfer this substrate solution to the flask containing the pre-formed catalyst.

3. Hydrogenation:

-

Place the reaction flask into a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 35 atm with hydrogen gas.

-

Stir the reaction mixture at -10 °C for 24 hours.

4. Work-up and Analysis:

-

Carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The conversion and enantiomeric excess can be determined by ¹H NMR spectroscopy and chiral HPLC analysis of the crude product.

References

- 1. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 2. nbinno.com [nbinno.com]

- 3. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]

- 4. benchchem.com [benchchem.com]

- 5. uivma.com [uivma.com]

- 6. Iridium-Catalyzed Hydroarylation via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iridium Oxide Nanoparticle Synthesis Using Iridium(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of iridium oxide (IrO₂) nanoparticles using iridium(IV) chloride (IrCl₄) as a precursor. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these nanoparticles, particularly in therapeutic contexts.

Introduction

Iridium oxide nanoparticles are gaining significant attention in various scientific and biomedical fields due to their remarkable physicochemical properties. These include high stability, excellent catalytic activity, and unique optical and electronic characteristics. In the realm of drug development and therapy, IrO₂ nanoparticles are being explored for their potential in photodynamic therapy (PDT), photothermal therapy (PTT), and as sonosensitizers, primarily through the generation of reactive oxygen species (ROS) to induce cancer cell death.[1][2]

This document outlines three common methods for synthesizing IrO₂ nanoparticles from an iridium(IV) chloride precursor: colloidal hydrolysis, hydrothermal synthesis, and photochemical synthesis. Each section provides a detailed, step-by-step protocol to ensure reproducibility. Furthermore, a summary of the quantitative data from these protocols is presented in a structured table for easy comparison. Finally, a detailed signaling pathway illustrating the mechanism of IrO₂ nanoparticle-induced apoptosis in cancer cells is provided, along with diagrams of the experimental workflows.

Experimental Protocols

Colloidal Hydrolysis Method

This method involves the hydrolysis of an iridium chloride precursor in a basic aqueous solution to form iridium hydroxide (B78521), which is subsequently converted to iridium oxide through calcination.[3]

Materials:

-

Iridium(IV) chloride hydrate (B1144303) (IrCl₄ · xH₂O) or Hexachloroiridic acid (H₂IrCl₆)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Deionized (DI) water

Equipment:

-

Glass beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Centrifuge and centrifuge tubes

-

Oven

-

Tube furnace or muffle furnace

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of the iridium chloride precursor in DI water. For example, a concentration of around 2 mM can be used.[4]

-

Hydrolysis:

-

Place the iridium chloride solution on a magnetic stirrer.

-

Slowly add 1 M NaOH solution dropwise while monitoring the pH. Adjust the pH to approximately 9-10.[4]

-

Heat the solution to 90°C while stirring and maintain this temperature for at least 1 hour to form a stable colloidal suspension of iridium hydroxide.[4]

-

-

Purification:

-

Allow the suspension to cool to room temperature.

-

Centrifuge the suspension to pellet the iridium hydroxide nanoparticles.

-

Discard the supernatant and resuspend the pellet in DI water.

-

Repeat the centrifugation and resuspension steps at least three times to remove residual ions.

-

-

Drying:

-

After the final wash, resuspend the pellet in a minimal amount of DI water and transfer it to a petri dish.

-

Dry the sample in an oven at 60-80°C overnight to obtain a fine powder of iridium hydroxide.[3]

-

-

Calcination:

-

Transfer the dried iridium hydroxide powder to a ceramic crucible.

-

Place the crucible in a tube furnace and heat in an air atmosphere to 400-500°C for 2-4 hours.[3]

-

Allow the furnace to cool down to room temperature naturally. The resulting black powder is iridium oxide (IrO₂) nanoparticles.

-

Hydrothermal Synthesis Method

Hydrothermal synthesis utilizes elevated temperature and pressure to produce crystalline nanoparticles directly from the precursor solution.

Materials:

-

Iridium(IV) chloride hydrate (IrCl₄ · xH₂O)

-

Deionized (DI) water

-

(Optional) A reducing agent such as sodium borohydride (B1222165) (NaBH₄) for metallic iridium core synthesis.

-

(Optional) A support material like carbon nanotubes.

Equipment:

-

Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge and centrifuge tubes

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of the iridium chloride precursor. The concentration can be varied to control the nanoparticle size.

-

Reaction Mixture: Place the precursor solution in the Teflon liner of the autoclave. If a supported catalyst is desired, add the support material to the solution.

-

Hydrothermal Reaction:

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a temperature between 150°C and 240°C and maintain it for several hours to a few days. For example, heating at 180°C for a specified duration has been reported.[5]

-

-

Purification:

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the product by centrifugation.

-

Wash the nanoparticles repeatedly with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

-

Drying: Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 60-80°C).

Photochemical Synthesis Method

This method utilizes light to induce the hydrolysis and formation of iridium oxide nanoparticles.[6]

Materials:

-

Iridium(III) chloride (IrCl₃) or Iridium(IV) chloride (IrCl₄)

-

Sodium hydroxide (NaOH) solution

-

Deionized (DI) water

Equipment:

-

Quartz reaction vessel or a UV-transparent cuvette

-

UV lamp or a light source with a specific wavelength (e.g., shorter than 500 nm)[7]

-

Magnetic stirrer and stir bar

-

Spectrophotometer (for monitoring the reaction)

Procedure:

-

Precursor Solution Preparation: Prepare an alkaline aqueous solution of the iridium chloride precursor. The pH should be adjusted using the NaOH solution.

-

Photochemical Reaction:

-

Place the solution in the quartz reaction vessel and stir continuously.

-

Irradiate the solution with a UV lamp. The reaction progress can be monitored by observing the changes in the UV-Vis absorption spectrum of the solution.[7]

-

The irradiation time will depend on the light intensity and the desired nanoparticle size. A critical wavelength for the reaction to occur has been reported to be shorter than 500 nm.[7]

-

-

Purification:

-

Once the reaction is complete, the resulting colloidal suspension of hydrous iridium oxide nanoparticles can be purified by dialysis against DI water to remove excess ions.

-

Alternatively, centrifugation can be used, similar to the colloidal hydrolysis method.

-

-

Drying: The purified nanoparticles can be dried in an oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of iridium oxide nanoparticles using the described methods.

| Parameter | Colloidal Hydrolysis | Hydrothermal Synthesis | Photochemical Synthesis |

| Precursor | IrCl₄ · xH₂O / H₂IrCl₆ | IrCl₄ · xH₂O | IrCl₃ / IrCl₄ |

| Solvent | Deionized Water | Deionized Water | Deionized Water |

| pH | ~9-12[3][4] | Neutral or Alkaline | Alkaline |

| Temperature | RT, then 90°C (hydrolysis); 400-500°C (calcination)[3][4] | 150-240°C[5] | Room Temperature |

| Time | ~2.5 hrs (hydrolysis); 2-4 hrs (calcination)[3] | Several hours to days | Dependent on light intensity |

| Avg. Particle Size | ~2-7 nm[4] | Variable, can be controlled by conditions | ~1.7 nm[6] |

Mandatory Visualizations

Experimental Workflows

Caption: Experimental workflows for IrO₂ nanoparticle synthesis.

Signaling Pathway of IrO₂ Nanoparticle-Induced Apoptosis

Iridium oxide nanoparticles, particularly when stimulated by light (photodynamic therapy) or ultrasound (sonodynamic therapy), can generate high levels of reactive oxygen species (ROS) within cancer cells. This surge in ROS induces oxidative stress, leading to mitochondrial dysfunction and ultimately, apoptosis (programmed cell death).

Caption: IrO₂ nanoparticle-induced apoptosis signaling pathway.

The generated ROS disrupts the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[8][9] This leads to the translocation of Bax to the mitochondria, which in turn increases the permeability of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[2][3] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[2] Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][2]

Conclusion

The synthesis of iridium oxide nanoparticles from iridium(IV) chloride can be achieved through various reliable methods, each offering distinct advantages in terms of nanoparticle characteristics and scalability. The choice of synthesis protocol will depend on the desired properties of the nanoparticles and the specific application. For drug development professionals, understanding the mechanism of action, such as the ROS-mediated apoptotic pathway detailed herein, is crucial for the rational design of novel cancer therapies. The provided protocols and diagrams serve as a valuable resource for the synthesis, characterization, and application of these promising nanomaterials.

References

- 1. NIR-triggered high-efficient photodynamic and chemo-cascade therapy using caspase-3 responsive functionalized upconversion nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bcl-2 family proteins as regulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bcl-2 family proteins as regulators of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation and Use of Henbest Catalyst from Iridium(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henbest catalyst is a highly effective system for the stereoselective reduction of cyclic ketones, particularly cyclohexanones, to their corresponding axial alcohols. This catalyst is typically generated in situ from an iridium salt and a phosphorus-based ligand. This document provides a detailed protocol for the preparation of the Henbest catalyst starting from iridium(IV) chloride (IrCl₄) and its application in the transfer hydrogenation of substituted cyclohexanones. The methodology is based on the pioneering work of H.B. Henbest and his collaborators, adapted for the use of the readily available iridium(IV) precursor.

Iridium(IV) chloride serves as a convenient starting material and is reduced in situ in the presence of phosphorous acid or its esters, which also act as ligands to form the catalytically active iridium(I) or iridium(III) hydride species. The reaction medium, typically an alcohol such as isopropanol (B130326), often serves as the hydride source for the reduction of the ketone.

Data Presentation

| Substrate | Iridium Precursor | Ligand/Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Product Distribution (Axial:Equatorial) |

| 4-tert-Butylcyclohexanone (B146137) | Hydrated Iridium Trichloride | Phosphorous Acid | Aqueous Isopropanol | Reflux | 20 | >96.5 : <3.5 |

| Cholestan-3-one | Hydrated Iridium Trichloride | Phosphorous Acid | Aqueous Isopropanol | Reflux | 20 | 96 : 4 |

| Menthone | Hydrated Iridium Trichloride | Phosphorous Acid | Aqueous Isopropanol | Reflux | 20 | 91 : 9 (neo-Menthol:Menthol) |

Experimental Protocols

Protocol 1: In Situ Preparation of the Henbest Catalyst Solution from Iridium(IV) Chloride

This protocol describes the preparation of the active catalyst solution. It is crucial to perform these steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalytically active species.

Materials:

-

Iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O)

-

Phosphorous acid (H₃PO₃) or Triethyl phosphite (B83602) (P(OEt)₃)

-

Isopropanol (reagent grade)

-

Water (deionized)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add iridium(IV) chloride hydrate (1.0 eq.).

-

Add phosphorous acid (approx. 10 eq.) or triethyl phosphite (approx. 10 eq.) to the flask.

-

Under a positive pressure of inert gas, add a mixture of isopropanol and water (e.g., 9:1 v/v) to achieve the desired catalyst concentration (typically in the range of 1-5 mol% relative to the substrate).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Continue heating at reflux for 1-2 hours. During this time, the color of the solution should change, indicating the formation of the active iridium complex. The initial dark color of the Ir(IV) salt is expected to lighten.

-

After cooling to room temperature, the resulting solution contains the active Henbest catalyst and can be used directly for the reduction reaction.

Protocol 2: Henbest-Catalyzed Transfer Hydrogenation of a Substituted Cyclohexanone

This protocol details the use of the freshly prepared Henbest catalyst solution for the stereoselective reduction of a model substrate, 4-tert-butylcyclohexanone.

Materials:

-

Henbest catalyst solution (prepared as in Protocol 1)

-

4-tert-Butylcyclohexanone

-

Isopropanol

-

Standard laboratory glassware for reaction and work-up

-

Analytical equipment for product analysis (e.g., Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

To the Schlenk flask containing the prepared Henbest catalyst solution, add 4-tert-butylcyclohexanone (substrate). The catalyst loading should be in the range of 1-5 mol% with respect to the ketone.

-

Heat the reaction mixture to reflux under an inert atmosphere with continuous stirring.

-

Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC). The reaction is typically complete within 20-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by standard methods such as column chromatography on silica (B1680970) gel to isolate the product alcohols.

-

Analyze the product mixture by GC or ¹H NMR to determine the diastereomeric ratio (axial vs. equatorial alcohol).

Mandatory Visualizations

Application Notes and Protocols: Iridium Tetrachloride in Stereoselective Reduction Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iridium tetrachloride as a precursor in the preparation of highly effective chiral iridium catalysts for stereoselective reduction reactions. The focus is on asymmetric transfer hydrogenation (ATH) of ketones and quinolines, critical transformations in the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical industry.

Overview

Iridium-catalyzed stereoselective reductions have emerged as powerful and versatile methods for the synthesis of enantiomerically enriched compounds. This compound (IrCl₄), while not typically used directly as a catalyst, serves as a convenient and cost-effective precursor for the synthesis of various active iridium catalytic species. Through coordination with chiral ligands, this compound is transformed into sophisticated asymmetric catalysts capable of achieving high enantioselectivities and yields in the reduction of prochiral substrates.

This document will detail the preparation of a key iridium precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), from this compound, and its subsequent in-situ activation with chiral ligands for two representative stereoselective reduction reactions:

-

Asymmetric Transfer Hydrogenation of Ketones: The reduction of acetophenone (B1666503) to chiral 1-phenylethanol (B42297) using an iridium catalyst coordinated with (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).

-

Asymmetric Transfer Hydrogenation of Quinolines: The reduction of 2-methylquinoline (B7769805) to chiral 1,2,3,4-tetrahydro-2-methylquinoline using an iridium catalyst coordinated with (S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole ((S)-SEGPHOS®).

Catalyst Preparation: From this compound to [Ir(COD)Cl]₂

The most common and versatile precursor for many iridium-catalyzed reactions is chloro(1,5-cyclooctadiene)iridium(I) dimer, ([Ir(COD)Cl]₂). This air-stable, orange-red solid can be efficiently synthesized from this compound.

Protocol 1: Synthesis of [Ir(COD)Cl]₂

This protocol is adapted from established literature procedures.

Materials:

-

This compound hydrate (B1144303) (IrCl₄·xH₂O)

-

Distilled water

-

Methanol (cold)

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

Procedure:

-

In a Schlenk flask, dissolve this compound hydrate (e.g., 1.0 g of iridium content) in distilled water (e.g., 15 mL).

-

To this solution, add isopropanol (e.g., 30 mL) followed by 1,5-cyclooctadiene (e.g., 5.5 mL).

-

Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to reflux with stirring for approximately 18-20 hours. The color of the solution will change from dark brown to a vibrant red.

-

After the reaction is complete, allow the mixture to cool to room temperature. Shiny red crystals of [Ir(COD)Cl]₂ will precipitate.

-

Filter the crystals and wash them with a small amount of cold methanol.

-

Dry the resulting orange-red solid under vacuum.

Expected Yield: ~90%

Application in Stereoselective Reductions